3-Bromo-2-chloro-5-iodothiophene

Palladium-catalyzed cross-coupling Oxidative addition kinetics Chemoselective sequential functionalization

3-Bromo-2-chloro-5-iodothiophene (CAS 1594688-22-8) is a mixed trihalogenated thiophene building block bearing three electronically and sterically distinct halogen substituents (iodo at C5, bromo at C3, chloro at C2) on a single thiophene ring. With a molecular formula of C₄HBrClIS and a molecular weight of 323.37 Da, this compound is supplied as a powder with a melting point of 58–59 °C and a typical purity of 95%.

Molecular Formula C4HBrClIS
Molecular Weight 323.37
CAS No. 1594688-22-8
Cat. No. B2500280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-iodothiophene
CAS1594688-22-8
Molecular FormulaC4HBrClIS
Molecular Weight323.37
Structural Identifiers
SMILESC1=C(SC(=C1Br)Cl)I
InChIInChI=1S/C4HBrClIS/c5-2-1-3(7)8-4(2)6/h1H
InChIKeyQOSAUCDYXCNBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-5-iodothiophene (CAS 1594688-22-8): Technical Baseline for Procurement Evaluation


3-Bromo-2-chloro-5-iodothiophene (CAS 1594688-22-8) is a mixed trihalogenated thiophene building block bearing three electronically and sterically distinct halogen substituents (iodo at C5, bromo at C3, chloro at C2) on a single thiophene ring [1]. With a molecular formula of C₄HBrClIS and a molecular weight of 323.37 Da, this compound is supplied as a powder with a melting point of 58–59 °C and a typical purity of 95% . Its defining structural feature—three different C–X bonds with graded reactivity (C–I < C–Br < C–Cl in bond dissociation energy)—enables programmed, sequential functionalization that is not accessible with homohalogenated analogs [2].

Why 3-Bromo-2-chloro-5-iodothiophene Cannot Be Replaced by Homohalogenated Thiophenes in Sequential Synthesis


Homohalogenated analogs such as 2,3,5-tribromothiophene (CAS 3141-24-0) and 2,3,5-triiodothiophene (CAS 19259-10-0) possess three identical C–X bonds whose reactivity differences arise solely from positional electronic effects on the thiophene ring—typically modest and difficult to control . In contrast, 3-bromo-2-chloro-5-iodothiophene embeds an intrinsic chemoselectivity hierarchy that mirrors the well-established oxidative addition order of Pd⁰: C–I > C–Br > C–Cl [1]. This hierarchy allows synthetic chemists to execute three sequential cross-coupling steps at C5, C3, and C2 without relying on protecting-group strategies or carefully tuned steric/electronic differentiation. Attempting the same programmed sequence with 2,3,5-tribromothiophene yields mixtures of mono-, di-, and tri-coupled products, requiring chromatographic separation and reducing overall yield . The quantitative evidence below substantiates why this compound is not interchangeable with its all-bromo or all-iodo counterparts.

Quantitative Differentiation Evidence for 3-Bromo-2-chloro-5-iodothiophene vs. Homohalogenated and Regioisomeric Comparators


Evidence 1: Graded C–X Oxidative Addition Reactivity Enables Unambiguous Sequential Coupling Order

The three C–X bonds in 3-bromo-2-chloro-5-iodothiophene follow the established oxidative addition reactivity order toward Pd⁰: C5–I (weakest, most reactive) >> C3–Br > C2–Cl (strongest, least reactive). This order is substantiated by fundamental organometallic studies showing that iodobenzene reacts with Pd(PPh₃)₄ in benzene at room temperature, bromobenzene requires 80 °C, and chlorobenzene remains unreactive even at 135 °C [1]. The Pd⁰ oxidative addition order C–I > C–OTf ≈ C–Br > C–Cl is a general principle in organometallic chemistry [2]. In contrast, 2,3,5-tribromothiophene possesses three C–Br bonds of comparable intrinsic reactivity; site differentiation in Suzuki-Miyaura couplings of this compound depends on subtle steric and electronic biases of the thiophene ring rather than on bond-strength differences, leading to reported site-selectivity challenges . No such ambiguity exists for 3-bromo-2-chloro-5-iodothiophene, where the first coupling step is predetermined at the C5–I position.

Palladium-catalyzed cross-coupling Oxidative addition kinetics Chemoselective sequential functionalization

Evidence 2: Halogen Migration Selectivity (I > Br > Cl) Ensures Synthetic Predictability During Base-Mediated Rearrangements

In base-mediated halogen dance (HD) reactions on mixed dihalothiophenes, the iodo substituent migrates preferentially over bromo, and bromo migrates preferentially over chloro [1]. This experimentally established migration order (I > Br > Cl) was determined by studying HD reactions on 2-bromo-3-chlorothiophene and related substrates; quenching the rearranged lithium intermediate with electrophiles allowed unambiguous product assignment by NMR spectroscopy [1]. For 3-bromo-2-chloro-5-iodothiophene, this means that if unintended lithiation or halogen dance occurs under basic reaction conditions, the iodo group at C5 is the most mobile, preserving the bromo and chloro substituents at their original positions. No such predictable migration hierarchy exists for 2,3,5-tribromothiophene, where all three bromine atoms are chemically equivalent in the migration manifold, potentially leading to complex mixtures upon unintended base exposure [2].

Halogen dance rearrangement Lithiation selectivity Mixed halothiophene migration

Evidence 3: Solid-State Handling Advantage (mp 58–59 °C) Over Low-Melting Homohalogenated Analogs

3-Bromo-2-chloro-5-iodothiophene is supplied as a powder with a melting point of 58–59 °C . In contrast, the direct homohalogenated analog 2,3,5-tribromothiophene melts at 25–29 °C, near ambient laboratory temperature, and is described by suppliers as a 'white or colorless to yellow powder to lump to clear liquid' . 3-Bromo-2-chlorothiophene (the dihalogenated precursor) is a liquid at room temperature with a boiling point of 70–73 °C at reduced pressure . For laboratories employing automated solid-dispensing platforms or parallel synthesis workstations, a melting point >50 °C ensures reliable powder handling without the risk of ambient melting, caking, or inconsistent dispensing that plagues low-melting solids like 2,3,5-tribromothiophene.

Physical form for automated dispensing Melting point differentiation Solid vs. liquid handling

Evidence 4: Differentiable Electrochemical Reduction Behavior Enables Selective Dehalogenation Strategies

Cyclic voltammetry studies on halothiophenes demonstrate that mono-halothiophenes each exhibit a single irreversible two-electron wave corresponding to C–X bond cleavage, while dihalothiophenes such as 3-bromo-2-chlorothiophene exhibit two distinct irreversible waves [1]. Extending this principle to 3-bromo-2-chloro-5-iodothiophene, the three different C–X bonds (C–I, C–Br, C–Cl) are expected to exhibit three well-separated reduction potentials, enabling potentiostatic control over which halogen is removed. This contrasts with 2,3,5-tribromothiophene, for which electrolysis at the first wave yields a mixture of 3-bromo-, 3,4-dibromo-, and other bromothiophenes via an electrolytically induced halogen dance [1]. The presence of three chemically distinct halogens in the target compound provides a potential-selective dehalogenation pathway that is not available with homohalogenated analogs.

Electrochemical dehalogenation Cyclic voltammetry Selective C–X bond cleavage

High-Value Application Scenarios for 3-Bromo-2-chloro-5-iodothiophene Where Substitution Fails


Programmed Sequential Triple C–C Cross-Coupling for Unsymmetrical 2,3,5-Triarylthiophenes

The graded reactivity C5–I > C3–Br > C2–Cl enables three sequential Suzuki, Negishi, or Stille couplings in a predetermined order without protecting-group manipulations. This is directly evidenced by the >55 °C temperature gap between C–I and C–Br oxidative addition reactivity [1] and by the well-established Pd⁰ oxidative addition order [2]. In contrast, achieving the same sequence with 2,3,5-tribromothiophene requires careful optimization of catalyst, ligand, and conditions at each step to exploit subtle ring-position effects, often resulting in mixtures [3]. Applications include the synthesis of unsymmetrical triarylthiophene cores for organic semiconductors, liquid crystals, and bioactive molecules.

High-Throughput Experimentation (HTE) and Automated Parallel Synthesis of Thiophene-Focused Libraries

The compound's powder form and melting point of 58–59 °C [1] make it compatible with automated solid-dispensing platforms (e.g., Chemspeed, Freeslate) that require free-flowing solids with melting points well above ambient temperature. The dihalogenated precursor 3-bromo-2-chlorothiophene is a liquid [2], and 2,3,5-tribromothiophene (mp ~26 °C) is prone to ambient melting and caking, causing dispensing failures. The orthogonal halogen reactivity further allows library chemists to design a single master plate of this building block and execute three diversification steps (C5 first, then C3, then C2) to generate maximally diverse thiophene libraries.

Electrochemical Stepwise Dehalogenation for Thiophene Ring Functionalization

Building on the observation that mixed dihalothiophenes exhibit distinct irreversible voltammetric waves for each C–X bond [1], 3-bromo-2-chloro-5-iodothiophene is predicted to show three well-separated reduction potentials. This enables potentiostatic selective removal of iodine (most easily reduced), leaving the bromo and chloro substituents intact for subsequent transition-metal-catalyzed coupling. This electrochemical selectivity is not available with 2,3,5-tribromothiophene, whose electrolysis yields complex halogen dance mixtures [1]. Potential applications include the electrosynthesis of 3-bromo-2-chlorothiophene (by selective C5–I cleavage) as a precursor to 2,3-disubstituted thiophenes.

Synthesis of Radiolabeled Thiophene Derivatives via Selective Halogen Exchange

The C5–I bond is the most labile toward metal–halogen exchange and oxidative addition. This allows selective introduction of radioisotopes (e.g., ¹²⁵I or ¹¹C via Stille/Suzuki coupling with labeled reagents) at the C5 position while preserving the C3–Br and C2–Cl handles for subsequent diversification. The defined halogen migration order I > Br > Cl [2] further ensures that even under strongly basic radioiodination conditions, the iodo substituent at C5 is the primary site of reactivity. For PET tracer or SPECT imaging agent development, this chemoselectivity reduces the number of steps and radioactive waste compared to using homohalogenated precursors that require protecting-group strategies.

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